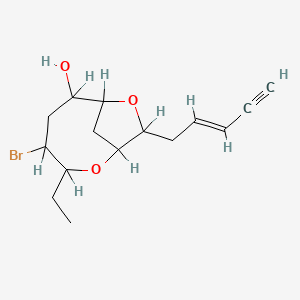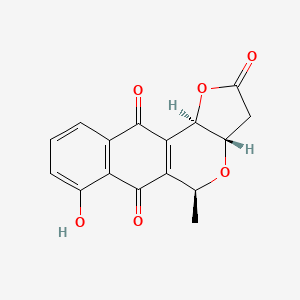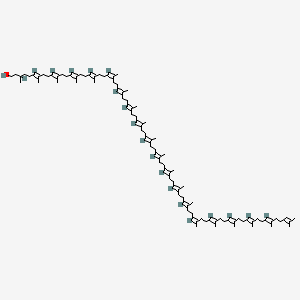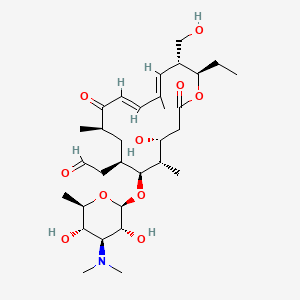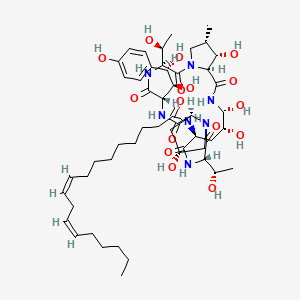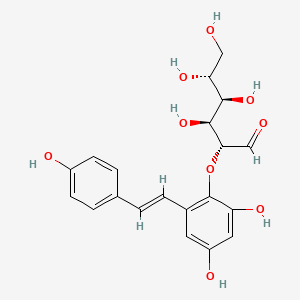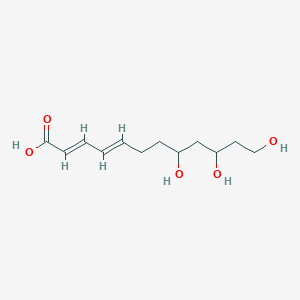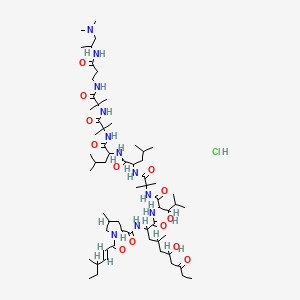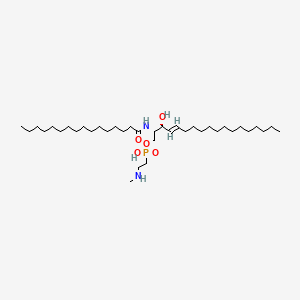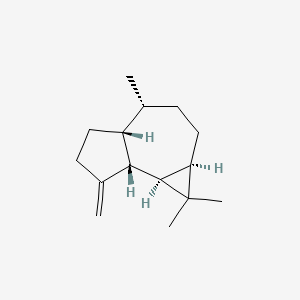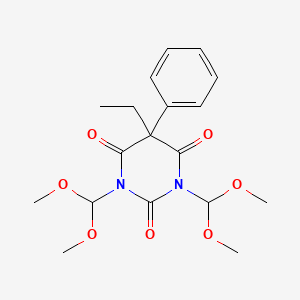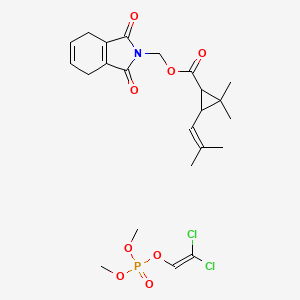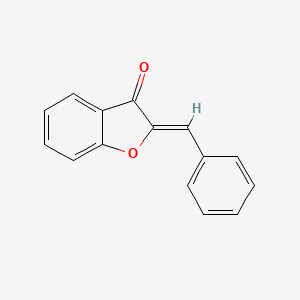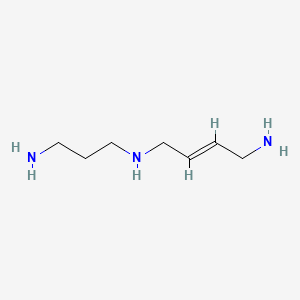
N-(3-Aminopropyl)-2-butene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-aminopropyl)but-2-ene-1,4-diamine is a triamine comprising spermidine having a double bond at the 2-position. It derives from a spermidine.
Wissenschaftliche Forschungsanwendungen
1. Complex Formation with Palladium(II) and Platinum(II)
N-(3-Aminopropyl)-2-butene-1,4-diamine exhibits reactivity with palladium(II) and platinum(II) salts, leading to the formation of various complexes. These reactions are influenced by the number of nitrogen atoms in the polyamine, their basicity, and the type of palladium or platinum salt used. X-ray crystal-structure analysis of such complexes reveals their potential for further applications in material science or catalysis (Codina et al., 1999).
2. Interaction with Sulfuric Acid in Atmospheric Chemistry
Methyl-substituted N,N,N',N'-ethylenediamines, including N-(3-Aminopropyl)-2-butene-1,4-diamine, interact with sulfuric acid in atmospheric chemistry. This interaction, studied using computational methods, indicates the potential role of these compounds in the formation of new particles in the atmosphere (Elm et al., 2016).
3. Synthesis of Polyimides
The synthesis of polyimides using diamines, including N-(3-Aminopropyl)-2-butene-1,4-diamine, is another area of research. These polyimides have high tensile strength and could be used in various applications requiring durable materials (Liaw et al., 1996).
4. Electrochemiluminescence Activity
Research on the electrochemiluminescence (ECL) activity of tertiary amines has shown that certain amines containing hydroxyl and amino groups, related to N-(3-Aminopropyl)-2-butene-1,4-diamine, exhibit significant ECL intensities. This finding has potential implications for the development of advanced sensing and diagnostic tools (Han et al., 2010).
5. Diamine Synthesis via Nitrogen-Directed Azidation
The synthesis of diamines, including derivatives of N-(3-Aminopropyl)-2-butene-1,4-diamine, through nitrogen-directed azidation of alkenes, cyclopropanes, and cyclobutanes is an innovative approach in organic chemistry. This method facilitates the creation of a range of diamines with diverse substitution patterns, useful in the synthesis of drugs and agrochemicals (Wang et al., 2021).
Eigenschaften
CAS-Nummer |
67953-03-1 |
|---|---|
Produktname |
N-(3-Aminopropyl)-2-butene-1,4-diamine |
Molekularformel |
C7H17N3 |
Molekulargewicht |
143.23 g/mol |
IUPAC-Name |
(E)-N'-(3-aminopropyl)but-2-ene-1,4-diamine |
InChI |
InChI=1S/C7H17N3/c8-4-1-2-6-10-7-3-5-9/h1-2,10H,3-9H2/b2-1+ |
InChI-Schlüssel |
WLSWOWSGPRTMKO-OWOJBTEDSA-N |
Isomerische SMILES |
C(CN)CNC/C=C/CN |
SMILES |
C(CN)CNCC=CCN |
Kanonische SMILES |
C(CN)CNCC=CCN |
Andere CAS-Nummern |
67953-03-1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



